N-(4-fluorobenzyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a benzodiazepine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests that it may interact with gamma-aminobutyric acid (GABA) receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but different substituents.
Lorazepam: Similar in structure but with different functional groups, leading to different pharmacological properties.
Clonazepam: Another benzodiazepine with a different substitution pattern.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-(2-OXO-4-PHENYL-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ACETAMIDE is unique due to the presence of the fluorophenyl group and the specific acetamide moiety, which can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other benzodiazepines.
Properties
Molecular Formula |
C24H20FN3O2 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C24H20FN3O2/c25-19-12-10-17(11-13-19)15-26-23(29)16-28-22-9-5-4-8-20(22)27-21(14-24(28)30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,29) |
InChI Key |
SPKNVUHBTCIFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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